1-{4-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]phenyl}ethanone
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Overview
Description
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE is a complex organic compound featuring a nitro-substituted indazole moiety. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Nitro Group Introduction: The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Final Coupling: The final step involves coupling the nitro-indazole derivative with a benzyl phenyl ketone under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Oxidation: Oxidative reactions can further modify the phenyl rings, often using reagents like potassium permanganate.
Major products from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized phenyl compounds.
Scientific Research Applications
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its indazole core.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other nitro-substituted indazole derivatives and phenyl ketones:
5-Nitro-1H-indazole: Shares the indazole core but lacks the extended phenyl ketone structure.
1-Phenyl-1H-indazole: Similar structure but without the nitro group, leading to different biological activities.
1-{4-[(5-NITRO-3-PHENYL-1H-INDAZOL-1-YL)METHYL]PHENYL}-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[4-[(5-nitro-3-phenylindazol-1-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C22H17N3O3/c1-15(26)17-9-7-16(8-10-17)14-24-21-12-11-19(25(27)28)13-20(21)22(23-24)18-5-3-2-4-6-18/h2-13H,14H2,1H3 |
InChI Key |
KTSYYJOLMGUMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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